

# Structure Elucidation of 5-Bromo-2-methoxy-3-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-2-methoxy-3-nitropyridine
Cat. No.:	B130787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **5-Bromo-2-methoxy-3-nitropyridine**, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines the key physicochemical properties, detailed spectroscopic data, experimental protocols for structural analysis, and a summary of its synthesis.

## Compound Identification and Physicochemical Properties

**5-Bromo-2-methoxy-3-nitropyridine** is a halogenated and nitrated pyridine derivative. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	152684-30-5	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	233.02 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
SMILES	COc1ncc(Br)cc1--INVALID-LINK--=O	<a href="#">[1]</a>
InChI Key	YRVHFGOAEVWBNS-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Data for Structure Elucidation

The structural confirmation of **5-Bromo-2-methoxy-3-nitropyridine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the following data is predicted based on the analysis of closely related compounds and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted <sup>1</sup>H NMR Spectral Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.3	d, J ≈ 2.5 Hz	1H	H-6
~7.8	d, J ≈ 2.5 Hz	1H	H-4
~4.1	s	3H	-OCH <sub>3</sub>

Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C-2
~150	C-4
~145	C-6
~135	C-3
~115	C-5
~55	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100-3000	Weak	Aromatic C-H stretch
~1600, ~1470	Medium	Aromatic C=C and C=N stretching
~1530	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1250	Strong	Asymmetric C-O-C stretch (methoxy)
~1020	Medium	Symmetric C-O-C stretch (methoxy)
~800-700	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio	Interpretation
232/234	$[M]^+$ Molecular ion peak (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes)
202/204	$[M - \text{NO}]^+$
186/188	$[M - \text{NO}_2]^+$
157/159	$[M - \text{NO}_2 - \text{CH}_3]^+$
153	$[M - \text{Br}]^+$

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **5-Bromo-2-methoxy-3-nitropyridine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of 0-10 ppm.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum on the same instrument. A greater number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[2\]](#)

## IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .<sup>[2]</sup>

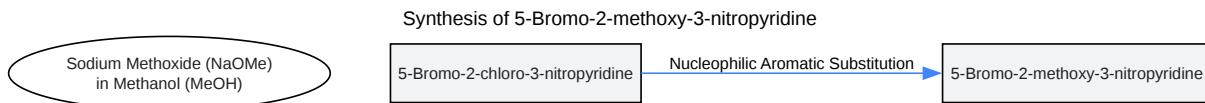
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile solids.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for bromine should be a key diagnostic feature.<sup>[2]</sup>

## Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

A common synthetic route to **5-Bromo-2-methoxy-3-nitropyridine** involves the nucleophilic substitution of a chlorine atom with a methoxy group.

Reaction Scheme:



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Caption: Synthetic pathway to **5-Bromo-2-methoxy-3-nitropyridine**.

Experimental Protocol:

A solution of sodium methoxide in methanol is added to a solution of 5-bromo-2-chloro-3-nitropyridine in methanol at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the product is isolated by precipitation in water followed by filtration.

## Potential Biological Activity

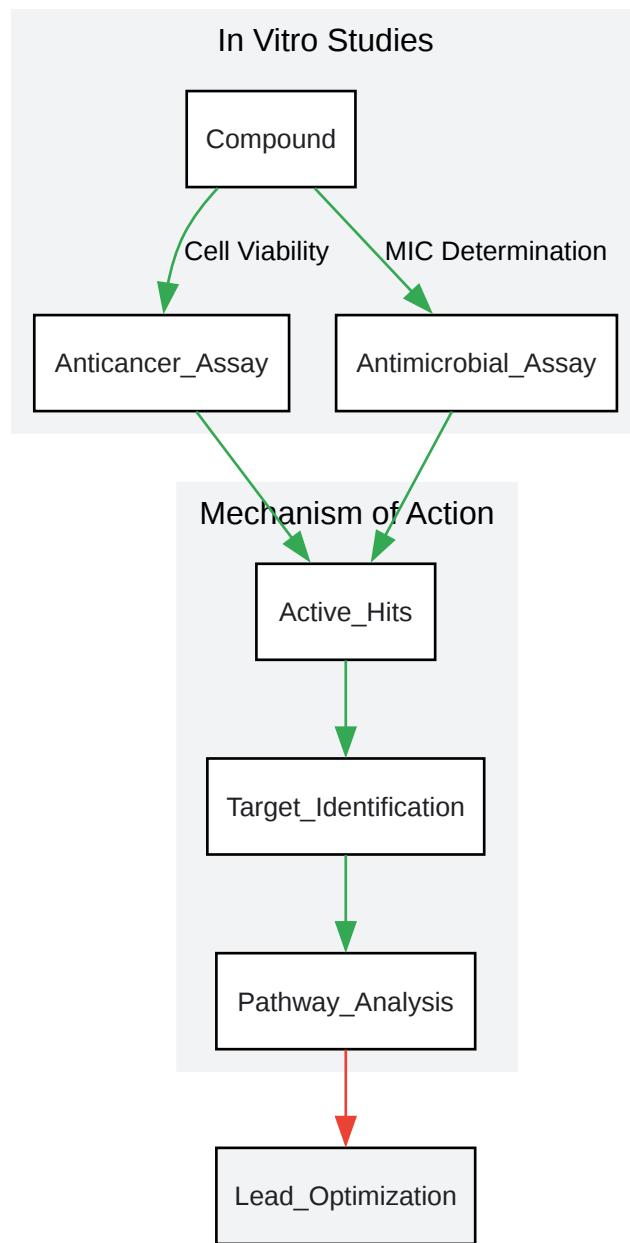
While specific biological studies on **5-Bromo-2-methoxy-3-nitropyridine** are limited in publicly available literature, the nitropyridine scaffold is of significant interest in medicinal chemistry.

- **Anticancer Potential:** Various nitropyridine derivatives have been investigated for their cytotoxic effects against cancer cell lines.<sup>[3]</sup> The electron-withdrawing nature of the nitro group can make the pyridine ring susceptible to nucleophilic attack, a property that can be exploited in the design of targeted therapies.
- **Antimicrobial Activity:** The nitropyridine moiety is a component of several compounds with demonstrated antimicrobial and antifungal properties.<sup>[4]</sup> The mechanism of action is often related to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.

Further research is warranted to explore the specific biological activities and potential signaling pathway interactions of **5-Bromo-2-methoxy-3-nitropyridine**.

Workflow for Biological Activity Screening:

## Workflow for Biological Activity Screening

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Caption: A generalized workflow for assessing the biological activity of a novel compound.

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## References

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